molecular formula C19H20Cl2N2O4S B2633076 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-12-1

2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2633076
CAS RN: 954707-12-1
M. Wt: 443.34
InChI Key: ZWGOJJADKRFZLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid were synthesized by adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. The molecular formula of a similar compound, “2-(2,4-dichlorophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide”, is C18H20Cl2N2O4S . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and composition. For a similar compound, “2-(2,4-dichlorophenoxy)-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide”, the molecular weight is 431.3 g/mol . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Studies

  • A method for synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, closely related to the structure of the compound , was developed using Pummerer-type cyclization. This technique could potentially be applied to the synthesis of similar compounds (Toda et al., 2000).
  • In another study, the synthesis of quinazolinyl acetamides, sharing structural similarities with the compound, was reported. These findings can provide insights into the synthesis of related compounds (Alagarsamy et al., 2015).

Anticonvulsant Activity Studies

  • Research has been conducted on derivatives of a similar compound, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, demonstrating anticonvulsant activities. These studies could guide research on the anticonvulsant properties of related compounds (El Kayal et al., 2019).

Biological Potentials and Pharmacological Evaluation

  • A range of acetamide derivatives, including those similar to the compound of interest, has been synthesized and evaluated for antibacterial, anti-enzymatic, and hemolytic activities. These studies could be relevant to assessing the biological potentials of related compounds (Nafeesa et al., 2017).

Chemical Structural Analysis

  • Structural aspects and properties of salt and inclusion compounds of similar amide-containing isoquinoline derivatives have been studied. Insights from these studies could be applied to the structural analysis of related compounds (Karmakar et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For similar compounds, molecular docking studies with COX-2 have been carried out . According to the results of these studies, the structures of the synthesized compounds effectively interact with the active site of COX-2 .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-2-28(25,26)23-8-7-13-3-5-16(9-14(13)11-23)22-19(24)12-27-18-6-4-15(20)10-17(18)21/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGOJJADKRFZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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